6-chloro-10-(3,4-dimethylphenyl)-3-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione
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Overview
Description
6-chloro-10-(3,4-dimethylphenyl)-3-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione is a complex organic compound with a unique structure that combines elements of pyrimidine and quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-10-(3,4-dimethylphenyl)-3-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Quinoline ring formation: The pyrimidine intermediate is then subjected to cyclization reactions to form the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
6-chloro-10-(3,4-dimethylphenyl)-3-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of quinoline derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
6-chloro-10-(3,4-dimethylphenyl)-3-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 6-chloro-10-(3,4-dimethylphenyl)-3-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-chloroquinoline derivatives: Compounds with similar quinoline structures but different substituents.
Pyrimidoquinoline derivatives: Compounds with similar fused ring systems but different functional groups.
Uniqueness
6-chloro-10-(3,4-dimethylphenyl)-3-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione is unique due to its specific combination of substituents and fused ring systems, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C20H16ClN3O2 |
---|---|
Molecular Weight |
365.8 g/mol |
IUPAC Name |
6-chloro-10-(3,4-dimethylphenyl)-3-methylpyrimido[4,5-b]quinoline-2,4-dione |
InChI |
InChI=1S/C20H16ClN3O2/c1-11-7-8-13(9-12(11)2)24-17-6-4-5-16(21)14(17)10-15-18(24)22-20(26)23(3)19(15)25/h4-10H,1-3H3 |
InChI Key |
DCKMCSWGKVCZFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=C4C2=NC(=O)N(C4=O)C)C(=CC=C3)Cl)C |
Origin of Product |
United States |
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